[4-(dimethylphosphoryl)phenyl]boronic acid

Suzuki-Miyaura coupling Reactivity Electronic effects

This arylboronic acid bears a para-dimethylphosphoryl substituent that is both a strong electron-withdrawing group and a stable phosphine oxide precursor. It enables modular Suzuki-Miyaura coupling to install phosphine oxide functionality directly into drug candidates, ligand libraries, and advanced materials. Unlike generic arylboronic acids, the substituent here IS the functional group of interest—essential for post-coupling reduction to active phosphine ligands or for providing a key pharmacophore in kinase inhibitors. Procure this building block when the target molecular design demands a phosphine oxide moiety that cannot be omitted or replaced.

Molecular Formula C8H12BO3P
Molecular Weight 197.97 g/mol
CAS No. 1376932-77-2
Cat. No. B6146413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(dimethylphosphoryl)phenyl]boronic acid
CAS1376932-77-2
Molecular FormulaC8H12BO3P
Molecular Weight197.97 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)P(=O)(C)C)(O)O
InChIInChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3
InChIKeyRKAQFJAWJNLUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Dimethylphosphoryl)phenyl]boronic Acid: A Specialized Boronic Acid Building Block for Phosphine Oxide-Containing Molecular Architectures


[4-(Dimethylphosphoryl)phenyl]boronic acid (CAS 1376932-77-2, C8H12BO3P, MW 197.97) is an arylboronic acid derivative characterized by a para-substituted dimethylphosphoryl group on its phenyl ring [1]. This compound serves as a versatile building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a phenyl group bearing a phosphine oxide moiety into complex molecules [1]. The phosphine oxide functional group imparts distinct electronic properties, strong electron-withdrawing character, and the ability to act as a ligand or coordination site, which differentiates it from simpler arylboronic acids and makes it a valuable intermediate for the synthesis of phosphine ligands, pharmaceuticals, and advanced materials [1][2].

The Limitations of Generic Arylboronic Acids: Why [4-(Dimethylphosphoryl)phenyl]boronic Acid Cannot Be Replaced by Simple Analogs


The substitution of [4-(Dimethylphosphoryl)phenyl]boronic acid with a common, unfunctionalized arylboronic acid (e.g., phenylboronic acid or 4-methylphenylboronic acid) is not feasible when the target molecular architecture requires a phosphine oxide group for its intended function. The dimethylphosphoryl substituent is not merely an inert 'handle'; it is a strong electron-withdrawing group that alters the boronic acid's reactivity profile in cross-coupling reactions, typically reducing the rate of Suzuki-Miyaura couplings compared to electron-donating analogs [1]. More critically, this substituent is the functional group of interest itself. It enables subsequent chemical transformations, such as the reduction of the phosphine oxide to a phosphine ligand [2], or provides a key pharmacophore or metal-coordinating site in final products [3]. Using a simpler boronic acid would yield a product lacking this essential functionality, rendering it chemically or biologically inert for its intended application. Therefore, procurement of this specific compound is mandated by the requirements of the target molecular design.

Quantitative Differentiation of [4-(Dimethylphosphoryl)phenyl]boronic Acid: Evidence-Based Reasons for Scientific Selection


Strong Electron-Withdrawing Substituent Reduces Suzuki Coupling Reactivity Relative to Electron-Donating Analogs

In Suzuki-Miyaura couplings, the electronic nature of a substituent on the arylboronic acid profoundly impacts the reaction rate. A class-level inference from a 2024 kinetic study in aqueous micelles demonstrates that electron-donating groups (EDGs) are beneficial to the reaction, while electron-withdrawing groups (EWGs) are unfavorable [1]. The dimethylphosphoryl group is a strong EWG. Consequently, [4-(dimethylphosphoryl)phenyl]boronic acid is expected to exhibit significantly slower transmetalation and overall coupling rates compared to a para-substituted analog with an EDG, such as 4-methoxyphenylboronic acid. This difference in reactivity must be accounted for in reaction design and is a key differentiator when selecting a building block for a synthetic sequence.

Suzuki-Miyaura coupling Reactivity Electronic effects

Enables Direct Synthesis of Aryl Phosphine Oxides via C-P Cross-Coupling, a Capability Absent in Simple Arylboronic Acids

While simple arylboronic acids like phenylboronic acid can be used in C-P cross-coupling reactions to form new C-P bonds, they do so as a general substrate and the product is a new aryl phosphine oxide. [4-(Dimethylphosphoryl)phenyl]boronic acid is unique in that it already possesses a phosphine oxide group, allowing it to be incorporated into molecules as a pre-formed building block. This is a critical distinction. A 2023 study on microwave-assisted C-P coupling demonstrates that arylboronic acids can react with >P(O)H reagents to form aryl phosphine oxides [1]. The target compound bypasses this de novo C-P bond-forming step, enabling the construction of more complex phosphine oxide-containing structures via the well-established Suzuki route. This provides a strategic synthetic advantage in both efficiency and molecular diversity compared to building the phosphine oxide moiety from scratch on a simpler aryl scaffold.

C-P bond formation Phosphine oxide synthesis Catalysis

A Critical Intermediate for the Synthesis of Phosphine Ligands via Post-Coupling Reduction

The primary value of [4-(dimethylphosphoryl)phenyl]boronic acid in ligand synthesis lies in the ability to reduce the phosphine oxide group to the corresponding phosphine after Suzuki coupling. A 2008 study demonstrated that microwave-assisted Suzuki coupling of chloro-aryl phosphine-oxides, followed by microwave-assisted PO reduction, provides a rapid route to aryl-substituted phosphine ligands [1]. This two-step sequence is a powerful method for generating structurally diverse phosphine libraries for catalyst screening. The target compound serves as a complementary and modular building block for this same strategy, where the boronic acid moiety enables the coupling step and the phosphine oxide serves as a protected, stable precursor to the desired phosphine ligand.

Phosphine ligands Catalysis Reduction

High-Value Application Scenarios for [4-(Dimethylphosphoryl)phenyl]boronic Acid Derived from Quantitative Differentiation Evidence


Synthesis of Diverse Phosphine Ligand Libraries for High-Throughput Catalyst Screening

This compound is ideally suited for the modular, two-step synthesis of structurally diverse aryl phosphine ligands. As established in Section 3, the boronic acid group enables efficient Suzuki coupling to a wide variety of aryl halide cores, while the phosphine oxide group serves as a stable precursor. The post-coupling reduction of the phosphine oxide to the phosphine yields the active ligand [1]. This approach is particularly valuable for generating ligand libraries for high-throughput catalyst screening in academic and industrial research settings.

Late-Stage Functionalization of Complex Pharmaceutical Intermediates with a Phosphine Oxide Pharmacophore

In medicinal chemistry, the dimethylphosphoryl group is a recognized pharmacophore found in several kinase inhibitors [1]. This boronic acid allows for the direct introduction of this privileged structure onto a complex, late-stage intermediate via Suzuki-Miyaura coupling. The electron-withdrawing nature of the phosphine oxide group, as discussed in Section 3, can be an advantage in tuning the physicochemical properties of a drug candidate, such as metabolic stability or target binding. This method provides a more efficient route compared to building the phosphine oxide group from a simpler aryl halide on the core scaffold.

Construction of Advanced Materials and Conjugated Polymers with Phosphine Oxide Functionality

For materials science applications, the ability to incorporate a phosphine oxide group directly into a polymer backbone or small-molecule organic semiconductor is valuable. The phosphine oxide group can serve as a polar anchor, a coordination site for metals, or a functional group to modulate electronic properties. Using this boronic acid in Suzuki polymerization or as a monomer building block allows for the precise placement of the phosphine oxide group within the material's structure. Its lower reactivity in Suzuki couplings, as a consequence of its electron-withdrawing nature (Section 3), may actually be beneficial for controlling polymer growth and minimizing defects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(dimethylphosphoryl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.